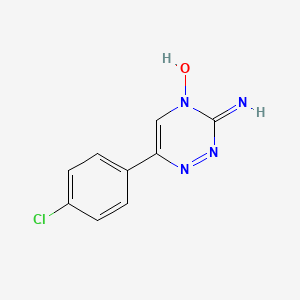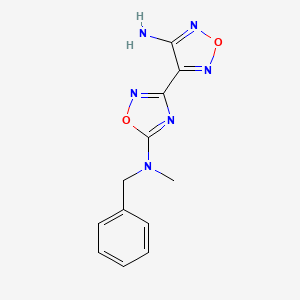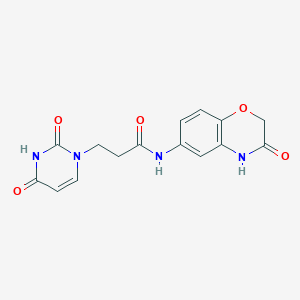![molecular formula C16H9F5N2 B11059944 6,8-difluoro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine](/img/structure/B11059944.png)
6,8-difluoro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6,8-DIFLUORO-4-QUINOLYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,8-DIFLUORO-4-QUINOLYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling with Trifluoromethylphenylamine: The final step involves coupling the quinoline derivative with 3-(trifluoromethyl)aniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would typically involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6,8-DIFLUORO-4-QUINOLYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic agent for diseases where quinoline derivatives have shown efficacy, such as malaria or cancer.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(6,8-DIFLUORO-4-QUINOLYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline: The parent compound of many derivatives with diverse biological activities.
Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core.
Uniqueness
N-(6,8-DIFLUORO-4-QUINOLYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is unique due to the presence of both fluorine atoms on the quinoline ring and the trifluoromethyl group on the phenyl ring. These modifications can significantly alter its chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C16H9F5N2 |
|---|---|
Molecular Weight |
324.25 g/mol |
IUPAC Name |
6,8-difluoro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine |
InChI |
InChI=1S/C16H9F5N2/c17-10-7-12-14(4-5-22-15(12)13(18)8-10)23-11-3-1-2-9(6-11)16(19,20)21/h1-8H,(H,22,23) |
InChI Key |
IHKJOCPTBIGJNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C3C=C(C=C(C3=NC=C2)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-chloro-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B11059863.png)

![1-Allyl-2'-phenyl-3A',6',7',8',8A',8B'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-A]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B11059869.png)
![3-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]pyridine](/img/structure/B11059870.png)
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11059876.png)
![1-adamantylmethyl 4-({[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B11059887.png)
![3-[(4-chlorophenyl)sulfonyl]-1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11059898.png)
![Ethyl 5-(([3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl)methyl)-1,2-oxazole-3-carboxylate](/img/structure/B11059915.png)

![diethyl (2E)-2-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11059924.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11059935.png)
![Ethyl 1'-{1-[4-(butoxycarbonyl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4,4'-bipiperidine-1-carboxylate](/img/structure/B11059939.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11059956.png)
